molecular formula C7H5BrO2S B011350 3-(4-Bromo-2-thienyl)acrylic acid CAS No. 103686-16-4

3-(4-Bromo-2-thienyl)acrylic acid

Cat. No. B011350
M. Wt: 233.08 g/mol
InChI Key: VHKFUECAKTYKCR-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene derivatives like 3-(4-Bromo-2-thienyl)acrylic acid often involves strategies such as direct bromination or functionalization of existing thiophene compounds. For example, bromination of β-3-thienylacrylic acid in glacial acetic acid yields β-(2-bromo-3-thienyl)-acrylic acid, demonstrating a method to introduce bromine selectively onto the thiophene ring (Campaigne, Fedor, & Johnson, 1964). Moreover, the synthesis of thiophene derivatives can also include reactions such as the condensation of thiophene aldehydes with malonic acid derivatives to form acrylic acids, highlighting the versatility of synthetic routes available for these compounds.

Molecular Structure Analysis

The molecular structure of 3-(4-Bromo-2-thienyl)acrylic acid and its derivatives has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. These studies provide detailed insights into the conformation, bonding, and overall geometry of the molecule, which are crucial for understanding its reactivity and properties. For instance, the crystal structure analysis of a closely related compound, (2E)-3-(2-thienyl)acrylic acid-benzene-1,2-diamine, reveals the planarity of the thiophene and benzene rings and the presence of intermolecular hydrogen bonding, which could influence the compound's chemical behavior (Akkurt, Yıldırım, Şireci, Küçükbay, & Büyükgüngör, 2007).

Scientific Research Applications

  • Organic Synthesis : A study demonstrated the indium-promoted reaction of 2-(bromomethyl)acrylic acid and carbonyl compounds leading to the synthesis of α-methylene-γ-lactones (Choudhury, Foubelo, & Yus, 1999). Another research achieved the asymmetric hydrogenation of 2-(4-methoxy-5-phenyl-3-thienyl)acrylic acid, producing (+)-2-(4-methoxy-5-phenyl-3-thienyl)propionic acid with high yield and optical purity (Stoll & Süess, 1974).

  • Pharmacological Potential : Novel acrylic acid derivatives, including 3-(5-nitro-2-thienyl) acrylic acid, have shown potential as dual lipoxygenase/cyclooxygenase-1 inhibitors with antioxidant and anti-inflammatory activities (Pontiki et al., 2011). Additionally, derivatives of 3-(5-nitro-2-thienyl) acrylic acid demonstrated promising antibacterial activity against various bacteria (Kimura, Yabuuchi, & Hisaki, 1962).

  • Material Science : Poly(3-thiophene-3-yl-acrylic acid) is a new polythiophene derivative soluble in polar solvents, showing consistency with quantum mechanical calculations in its structural model and electronic properties (Bertran et al., 2008). Core-shell hydrogel particles with this compound exhibit potential for diverse applications in biomedical, environmental, and catalysis fields (Sahiner, Butun, & Ilgin, 2011).

  • Electrochemical Applications : Synthesis and electrochemical characterization of new acrylate substituted thiophene derivatives, including (3-thienyl) methylacrylate, were explored for their potential in electropolymerization and electrochemical applications (Lankinen et al., 1999).

Safety And Hazards

As with any chemical compound, safety precautions should be taken when handling 3-(4-Bromo-2-thienyl)acrylic acid. It may pose risks related to skin and eye irritation, inhalation, and ingestion. Researchers and users should consult safety data sheets (SDS) for specific handling instructions, protective equipment, and disposal guidelines .

properties

IUPAC Name

(E)-3-(4-bromothiophen-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h1-4H,(H,9,10)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKFUECAKTYKCR-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC=C1Br)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101263715
Record name (2E)-3-(4-Bromo-2-thienyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101263715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-2-thienyl)acrylic acid

CAS RN

103686-16-4
Record name (2E)-3-(4-Bromo-2-thienyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103686-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(4-Bromo-2-thienyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101263715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 103686-16-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromo-2-thienyl)acrylic acid
Reactant of Route 2
3-(4-Bromo-2-thienyl)acrylic acid
Reactant of Route 3
3-(4-Bromo-2-thienyl)acrylic acid
Reactant of Route 4
3-(4-Bromo-2-thienyl)acrylic acid
Reactant of Route 5
3-(4-Bromo-2-thienyl)acrylic acid
Reactant of Route 6
3-(4-Bromo-2-thienyl)acrylic acid

Citations

For This Compound
5
Citations
J Meiwes, M Schudok, G Kretzschmar - Tetrahedron: Asymmetry, 1997 - Elsevier
l-Thienylalanines were prepared via the hydantoin and azlactone routes with the key step consisting of the microbial transamination of 2-hydroxy-3-thienylacrylic with l-aspartic acid as …
Number of citations: 62 www.sciencedirect.com
JB Šafarik, JD Koružnjak, G Karminski-Zamola - Molecules, 2005 - mdpi.com
Some new substituted dihydrothieno[2',3':4,5]thieno[2,3-c]quinolin-6-ones 9-12 and tetrahydrodithieno[2,3-b: 2',3'-d]thieno[2'',3''-c:2'',3''-c’]diquinolin-6,14-dione (17) were prepared from …
Number of citations: 13 www.mdpi.com
M Balci - Synthesis, 2018 - thieme-connect.com
Carbon–nitrogen bond formation is one of the most important reactions in organic chemistry. Various synthetic strategies for the generation of C–N bonds are described in the literature. …
Number of citations: 42 www.thieme-connect.com
A Mitsch, M Altenkämper, I Sattler… - Archiv der Pharmazie …, 2005 - Wiley Online Library
We recently described two novel aryl binding sites of farnesyltransferase. The 4‐ and 5‐arylsubstituted thienylacryloyl moieties turned out as appropriate substituents for our …
Number of citations: 8 onlinelibrary.wiley.com
B Stanovnik - Advances in Heterocyclic Chemistry, 2020 - Elsevier
Organic azides are versatile reagents. In this chapter, various applications of organic (heterocyclic) azides, which can react either intermolecularly or intramolecularly under thermal, …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.